molecular formula C9H13NO2S B1369778 1-(3,5-Dimethylphenyl)methanesulfonamide CAS No. 919354-58-8

1-(3,5-Dimethylphenyl)methanesulfonamide

Cat. No. B1369778
CAS RN: 919354-58-8
M. Wt: 199.27 g/mol
InChI Key: LXZAHTSJMDUARB-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)methanesulfonamide is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 1-(3,5-Dimethylphenyl)methanesulfonamide is 1S/C9H13NO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) . This indicates that the molecule consists of a methanesulfonamide group attached to a 3,5-dimethylphenyl group.

The storage temperature is room temperature .

Scientific Research Applications

Chemical Structure and Molecular Interactions

  • The compound exhibits structural and bonding characteristics similar to other methanesulfonanilides, as evidenced by studies on compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide. These studies reveal insights into the bond parameters, torsion angles, and hydrogen bonding, which contribute to the formation of dimers and ribbonlike structures in these compounds (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).

Chemoselective N-Acylation Reagents

  • N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed and optimized for use as N-acylation reagents. These reagents show good chemoselectivity, which is crucial in chemical synthesis and pharmaceutical applications (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Molecular Recognition and Organic Synthesis

  • The compound plays a role in molecular recognition and organic synthesis. For instance, N-substituted bis-phenols derived from derivatives of 1-(3,5-Dimethylphenyl)methanesulfonamide have been synthesized, indicating its utility in creating complex organic molecules with specific functionalities (Sarma, Tamuly, & Baruah, 2007).

Catalysis and Reaction Mechanisms

  • The compound is involved in catalysis, as seen in the Pd-catalyzed N-arylation of methanesulfonamide. This method is significant for its high yield and avoidance of potentially genotoxic reagents and byproducts, illustrating the compound's relevance in creating safer chemical processes (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Biological Applications

  • Certain derivatives, like 1,5-diarylpyrazole with a methanesulfonamide group, show potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This points to the potential therapeutic applications of compounds related to 1-(3,5-Dimethylphenyl)methanesulfonamide (Singh et al., 2004).

Biophysical Interactions and Environmental Impact

  • Methanesulfonamide derivatives have been studied for their interaction with biomolecules like DNA and enzymes. For example, copper(I) complexes involving bis-pyrazolyl carboxylate ligand with methanesulfonamide have been explored for their potential as anticancer agents, highlighting the compound's significance in medicinal chemistry and cancer research (Khan et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3,5-dimethylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZAHTSJMDUARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610281
Record name 1-(3,5-Dimethylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylphenyl)methanesulfonamide

CAS RN

919354-58-8
Record name 1-(3,5-Dimethylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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